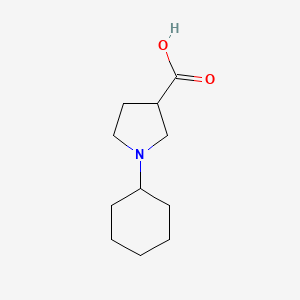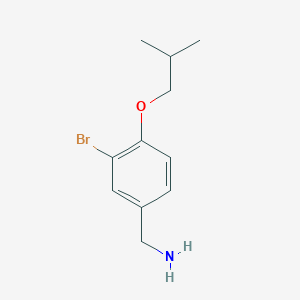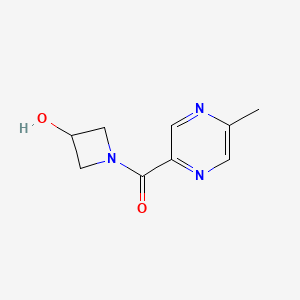![molecular formula C10H11ClFNO B1468773 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol CAS No. 1344374-50-0](/img/structure/B1468773.png)
1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol
Descripción general
Descripción
The compound “1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a benzene ring substituted with chlorine and fluorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by the introduction of the phenyl group through a substitution or coupling reaction . The specific details of the synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, a common feature in many biologically active compounds, and the substituted benzene ring. The chlorine and fluorine substituents on the benzene ring would likely have a significant impact on the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azetidine ring and the halogen substituents on the benzene ring. The azetidine ring is known to be reactive towards ring-opening reactions, while the halogen substituents can participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the azetidine ring could confer basicity to the molecule, while the halogen substituents could increase its lipophilicity .Aplicaciones Científicas De Investigación
Transformation and Synthesis
- Transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols was explored, showcasing a method to convert azetidinones into amino alcohols, which are valuable in chemical synthesis (Mollet et al., 2011).
Antimicrobial Applications
- A study conducted on a variety of azetidinone derivatives showed significant antimicrobial activity, suggesting their potential use in developing new antibacterial and antifungal agents (Patel & Desai, 2005).
- Another research indicated the synthesis of azetidinone compounds with antibacterial properties, particularly effective against both Gram-positive and Gram-negative bacteria (Frigola et al., 1994).
Anti-Inflammatory and CNS Activity
- Azetidinone derivatives were synthesized and tested for their anti-inflammatory effects, showing potential as novel therapeutic agents in this domain (Sharma et al., 2013).
- Synthesis of Schiff’s bases and azetidinones of isonocotinyl hydrazone exhibited potential antidepressant and nootropic activities, highlighting the central nervous system (CNS) activity of these compounds (Thomas et al., 2016).
Structural Studies
- The crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol were studied, providing insight into the molecular conformation and interactions of similar compounds (Ramakumar et al., 1977).
Safety and Hazards
Direcciones Futuras
The study of azetidine derivatives and halogen-substituted benzene compounds is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery . Future research could involve the synthesis of new derivatives, the investigation of their biological activity, and the exploration of their mechanisms of action .
Propiedades
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-10-3-8(12)2-1-7(10)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYVQBGTSIXHCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1468690.png)
![1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468691.png)

![1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468694.png)


![1-{[4-(Methylsulfanyl)phenyl]methyl}azetidin-3-ol](/img/structure/B1468700.png)
![1-[(2-Methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468704.png)


![1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468709.png)


